

Cross-Resistance Between Colistin Methanesulfonate and Other Polymyxins: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Colistin methanesulfonate*

Cat. No.: *B10859585*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The re-emergence of polymyxins as a last-resort treatment for multidrug-resistant Gram-negative infections has brought renewed focus on their efficacy and the potential for resistance. This guide provides a detailed comparison of cross-resistance between **colistin methanesulfonate** (CMS), the inactive prodrug of colistin (polymyxin E), and other polymyxins, primarily polymyxin B. The information presented is supported by experimental data and detailed methodologies to aid in research and development efforts.

Executive Summary

Colistin and polymyxin B are structurally very similar, differing by only a single amino acid.^{[1][2]} ^[3] This structural similarity is the basis for their shared mechanism of action and, consequently, the high potential for cross-resistance. Resistance to one polymyxin almost invariably leads to resistance to the other. The primary mechanisms of resistance involve modifications to the lipopolysaccharide (LPS) layer of the bacterial outer membrane, which reduces the binding affinity of the polymyxin antibiotics.^{[4][5][6]}

Comparative Efficacy and Resistance Data

Studies comparing the *in vitro* activity of colistin and polymyxin B have shown that while their spectra of activity are nearly identical, there can be minor differences in their minimum

inhibitory concentrations (MICs) against various Gram-negative pathogens.[\[1\]](#)[\[7\]](#)[\[8\]](#) Broth microdilution (BMD) is the recommended reference method for determining the MIC of polymyxins.[\[9\]](#)[\[10\]](#)

Below is a summary of comparative MIC data for colistin and polymyxin B against common multidrug-resistant Gram-negative bacteria. It is important to note that CMS is an inactive prodrug and requires in vivo conversion to colistin to exert its antibacterial effect; in vitro susceptibility testing is performed with colistin itself.[\[1\]](#)[\[3\]](#)[\[11\]](#)

Organism	Colistin MIC (μ g/mL)	Polymyxin B MIC (μ g/mL)	Reference
Acinetobacter baumannii	16 to 128	4 to 64	[4]
Pseudomonas aeruginosa	MIC90: 2	MIC90: 2	[8]
Klebsiella pneumoniae	MIC range: 8-20	-	[12]
Escherichia coli	MIC range: 8-20	-	[12]

Note: MIC values can vary significantly between studies and isolates. The data presented here is illustrative of the general trends observed.

Mechanisms of Cross-Resistance

The predominant mechanism of acquired resistance to polymyxins is the modification of the lipid A component of LPS.[\[6\]](#)[\[13\]](#) This modification reduces the net negative charge of the bacterial outer membrane, thereby weakening the electrostatic interaction with the positively charged polymyxin molecules. This process is primarily regulated by two-component systems (TCS), most notably PhoP/PhoQ and PmrA/PmrB.[\[4\]](#)[\[5\]](#)[\[14\]](#)

Key Resistance Mechanisms:

- LPS Modification: The addition of positively charged molecules, such as phosphoethanolamine (PEtN) and 4-amino-4-deoxy-L-arabinose (L-Ara4N), to the

phosphate groups of lipid A.[2][6][14]

- Regulatory Gene Mutations: Mutations in the *phoP*, *phoQ*, *pmrA*, and *pmrB* genes can lead to the constitutive activation of these systems and subsequent LPS modification.[15]
- MgrB Inactivation: Inactivation of the *mgrB* gene, a negative regulator of the *PhoP/PhoQ* system, leads to its overexpression and results in polymyxin resistance.[15]
- Plasmid-Mediated Resistance: The discovery of the mobile colistin resistance (*mcr*) genes, which encode phosphoethanolamine transferases, represents a significant threat for the horizontal transfer of polymyxin resistance.[6][12]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution (BMD)

The Clinical and Laboratory Standards Institute (CLSI) recommends broth microdilution as the gold standard for polymyxin susceptibility testing.[16]

Materials:

- Cation-adjusted Mueller-Hinton broth (CAMHB)
- Polymyxin B and colistin sulfate analytical standards
- 96-well microtiter plates
- Bacterial inoculum standardized to 0.5 McFarland

Procedure:

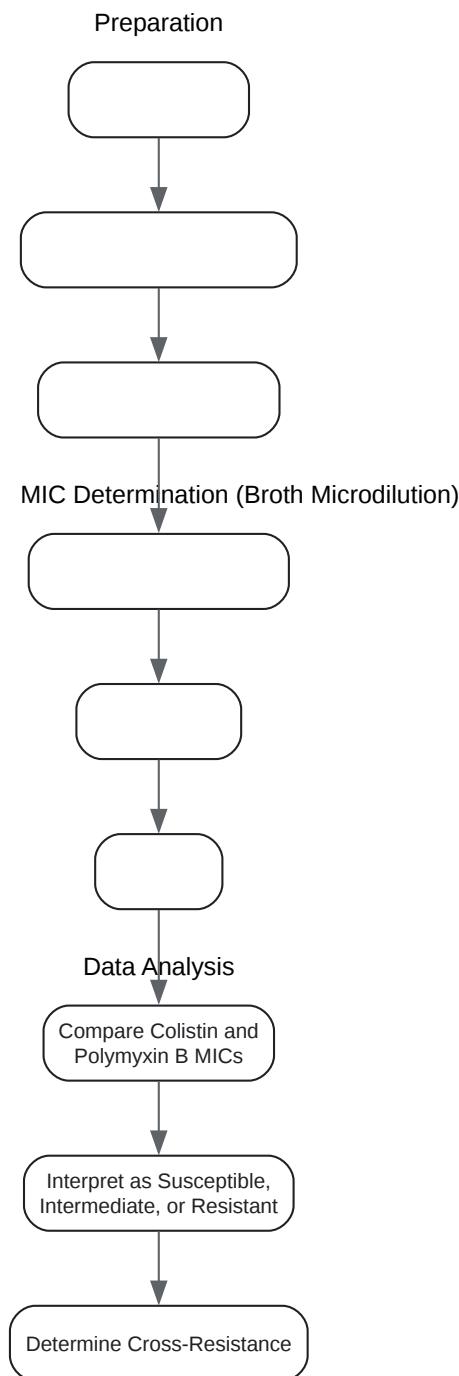
- Prepare Antibiotic Dilutions: Prepare serial twofold dilutions of colistin and polymyxin B in CAMHB in the microtiter plates. The typical concentration range tested is 0.06 to 128 μ g/mL.
- Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5×10^5 CFU/mL in each well.

- Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Incubation: Incubate the plates at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-20 hours in ambient air.
- Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

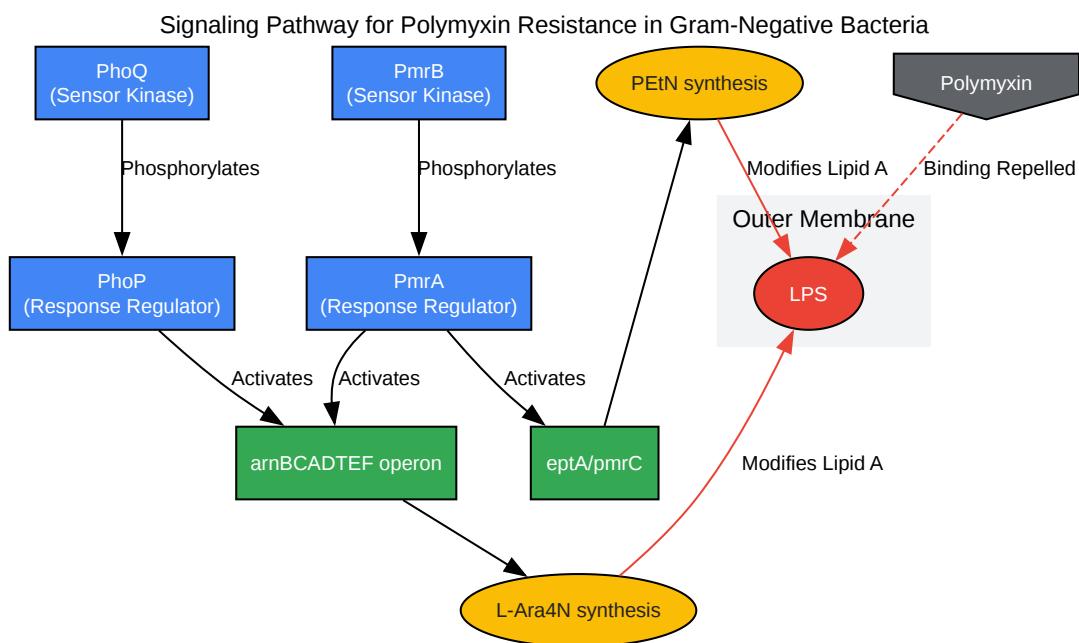
Visualizing Resistance Mechanisms and Experimental Workflows

To better understand the complex processes involved in polymyxin cross-resistance, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

Experimental Workflow for Determining Polymyxin Cross-Resistance

[Click to download full resolution via product page](#)

Caption: Workflow for assessing polymyxin cross-resistance using broth microdilution.



[Click to download full resolution via product page](#)

Caption: Key two-component signaling pathway leading to polymyxin resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

• 1. Colistin vs. Polymyxin B | 2016-06-17 | AHC Media:... | Clinician.com [clinician.com]

- 2. *Frontiers* | Current Update on Intrinsic and Acquired Colistin Resistance Mechanisms in Bacteria [frontiersin.org]
- 3. Polymyxins: Antibacterial Activity, Susceptibility Testing, and Resistance Mechanisms Encoded by Plasmids or Chromosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of Resistance to Polymyxins and Evolving Mobile Colistin Resistance Gene (mcr) among Pathogens of Clinical Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polymyxin: Alternative Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.monash.edu [research.monash.edu]
- 7. researchgate.net [researchgate.net]
- 8. Contemporary Assessment of Antimicrobial Susceptibility Testing Methods for Polymyxin B and Colistin: Review of Available Interpretative Criteria and Quality Control Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Susceptibility Testing for Polymyxins: Challenges, Issues, and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Colistin and Polymyxin B Susceptibility Testing for Carbapenem-Resistant and mcr-Positive Enterobacteriaceae: Comparison of Sensititre, MicroScan, Vitek 2, and Etest with Broth Microdilution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. scialert.net [scialert.net]
- 13. Polymyxins, the last-resort antibiotics: Mode of action, resistance emergence, and potential solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. *Frontiers* | Mechanisms of polymyxin resistance: acquired and intrinsic resistance in bacteria [frontiersin.org]
- 15. Colistin and its role in the Era of antibiotic resistance: an extended review (2000–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Cross-Resistance Between Colistin Methanesulfonate and Other Polymyxins: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10859585#cross-resistance-between-colistin-methanesulfonate-and-other-polymyxins]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com